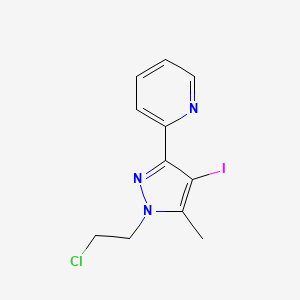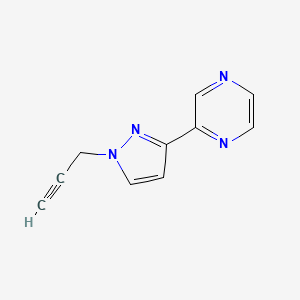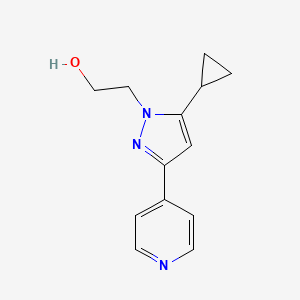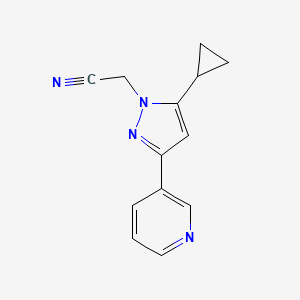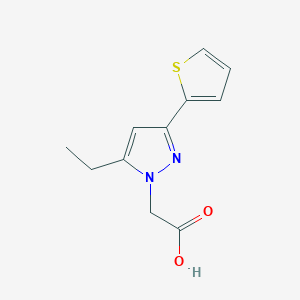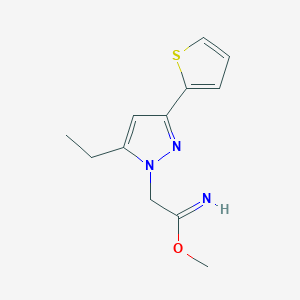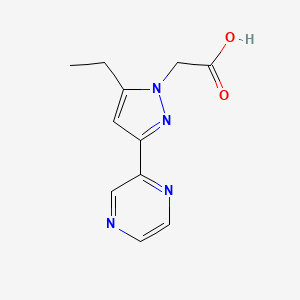
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (EEPA) is a pyrazole-based carboxylic acid that has been studied for its potential applications in scientific research. EEPA has been investigated for its unique properties, such as its ability to act as a ligand for metal ions, and its potential to be used in a variety of biochemical and physiological experiments. In Furthermore, the advantages and limitations of EEPA in laboratory experiments will be explored, as well as its potential future directions.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One of the key research areas for this compound involves its synthesis and evaluation for antimicrobial activity. A study by Asif et al. (2021) elaborates on synthesizing ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and testing their antibacterial properties against common pathogenic bacteria. This highlights the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Green Synthesis Approaches
Al-Matar et al. (2010) discuss a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles, indicating an environmentally friendly approach to synthesizing such compounds. This could have significant implications for sustainable chemical manufacturing processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
COX Inhibitors and Anti-inflammatory Agents
Research by Raffa et al. (2010) presents pyrazolylbenzotriazinones, structurally analogous to COX-2 inhibitors, as potential anti-inflammatory agents. These studies are crucial for developing new therapeutic agents targeting inflammation and pain management (Raffa, Migliara, Maggio, Plescia, Cascioferro, Cusimano, Tringali, Cannizzaro, & Plescia, 2010).
Novel Synthesis Methods
Ghaedi et al. (2015) focus on novel synthesis methods for pyrazolo[3,4-b]pyridine derivatives, demonstrating the ongoing research in developing new and efficient ways to synthesize such compounds. This has broad implications in pharmaceutical and material sciences (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Fluorescent Sensor Development
The development of fluorescent sensors using pyrazoline derivatives is an emerging field. Gong et al. (2011) synthesized a novel pyrazoline derivative for detecting zinc ions, indicating the potential use of these compounds in sensor technology (Gong, Zhao, Liu, & Lv, 2011).
Corrosion Inhibition
Pyrazoline derivatives are also being explored as corrosion inhibitors. A study by Lgaz et al. (2018) examines the effectiveness of certain pyrazoline derivatives in preventing corrosion in acidic media, which could have significant applications in industrial maintenance (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-8-5-9(10-6-12-3-4-13-10)14-15(8)7-11(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRAEWRNVCTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








